N-(2,1-Benzisothiazol-3-yl)propanamide
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Overview
Description
N-(2,1-Benzisothiazol-3-yl)propanamide is an organic compound with the molecular formula C10H10N2OS. It consists of a benzisothiazole ring attached to a propanamide group. This compound is known for its unique chemical structure, which includes aromatic rings and heteroatoms, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1-Benzisothiazol-3-yl)propanamide typically involves the reaction of 2,1-benzisothiazole with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
2,1-Benzisothiazole+Propanoyl chloridePyridine, Refluxthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(2,1-Benzisothiazol-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amines.
Substitution: Formation of halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
N-(2,1-Benzisothiazol-3-yl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,1-Benzisothiazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2,1-Benzisothiazol-3-yl)-3-chloro-N-(2-methylpropyl)propanamide
- N-(1,2-Benzisothiazol-3-yl)-3-(diethylamino)propanamide
- N-(1,2-Benzisothiazol-3-yl)-2-(diethylamino)propanamide
Uniqueness
N-(2,1-Benzisothiazol-3-yl)propanamide is unique due to its specific substitution pattern on the benzisothiazole ring and the presence of the propanamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
67019-20-9 |
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Molecular Formula |
C10H10N2OS |
Molecular Weight |
206.27 g/mol |
IUPAC Name |
N-(2,1-benzothiazol-3-yl)propanamide |
InChI |
InChI=1S/C10H10N2OS/c1-2-9(13)11-10-7-5-3-4-6-8(7)12-14-10/h3-6H,2H2,1H3,(H,11,13) |
InChI Key |
KRAHRISRQSSYAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C2C=CC=CC2=NS1 |
Origin of Product |
United States |
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